molecular formula C5H8ClF2N3O B2374750 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 2418682-83-2

2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2374750
CAS No.: 2418682-83-2
M. Wt: 199.59
InChI Key: CBEWUFVLRZXFNS-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a difluoromethyl group attached to an oxadiazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, also known as EN300-26862916, is Histone deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .

Mode of Action

EN300-26862916 inhibits HDAC6 by acting as an electrophilic substrate . The compound belongs to a class of non-hydroxamic inhibitors with remarkable selectivity and potency . The chemical structure of a difluoromethyl-1,3,4-oxadiazole (DFMO) and the binding mode of its difluoroacetylhydrazide derivative are crucial in determining the predominant hydrolysis mechanism .

Biochemical Pathways

The inhibition of HDAC6 by EN300-26862916 affects the acetylation status of its substrates, leading to changes in various cellular processes. For instance, increased acetylation of α-tubulin can affect cell motility, while changes in the acetylation of heat shock protein 90 can disrupt its chaperone function .

Pharmacokinetics

It’s important to note that the inherent electrophilicity of oxadiazoles makes them prone to degradation in aqueous solutions . This could potentially limit the development of chronic diseases . Despite this, oxadiazole-based drugs have high oral bioavailability and low in vivo clearance rates, making them excellent tools for studying HDAC6’s effects in vitro and in vivo .

Result of Action

The inhibition of HDAC6 by EN300-26862916 leads to increased acetylation of its substrates, which can result in the disruption of various cellular processes. This can lead to the death of targeted tumor cells and neighboring cells present in the tumor microenvironment, known as the bystander antitumor effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or bromide under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ethanamine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
  • 2-[3-(Methyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Comparison: Compared to its analogs, 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride offers a unique balance of stability and reactivity. The difluoromethyl group provides a distinct electronic environment that can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O.ClH/c6-4(7)5-9-3(1-2-8)11-10-5;/h4H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEWUFVLRZXFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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